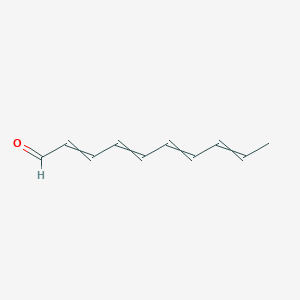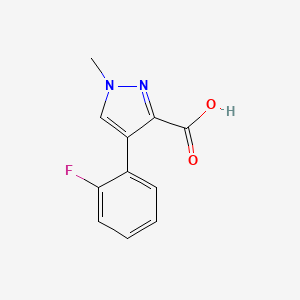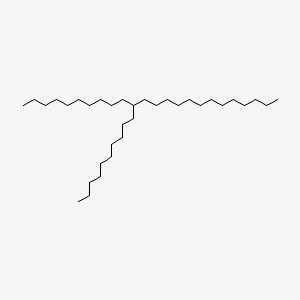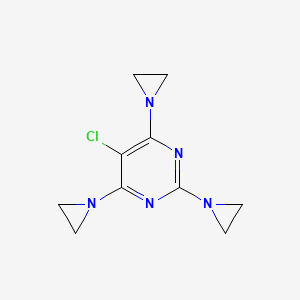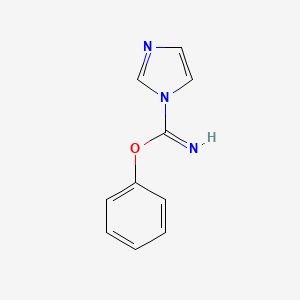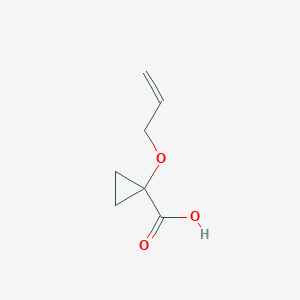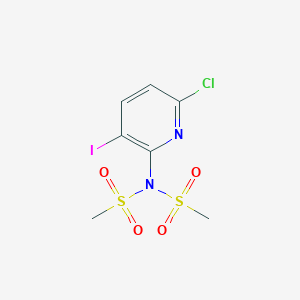
N-(6-Chloro-3-iodopyridin-2-yl)-N-(methylsulfonyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and iodine atoms, as well as sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and iodine atoms onto the pyridine ring.
Sulfonation: Attachment of sulfonyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could potentially target the halogenated pyridine ring.
Substitution: The halogen atoms (chlorine and iodine) on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The chlorine and iodine atoms might enhance binding affinity to certain proteins or receptors.
相似化合物的比较
Similar Compounds
- N-(6-chloro-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide
- N-(3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide is unique due to the specific combination of chlorine and iodine substitutions on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C7H8ClIN2O4S2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC 名称 |
N-(6-chloro-3-iodopyridin-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8ClIN2O4S2/c1-16(12,13)11(17(2,14)15)7-5(9)3-4-6(8)10-7/h3-4H,1-2H3 |
InChI 键 |
IEQPYEHIGOWSDR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N(C1=C(C=CC(=N1)Cl)I)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


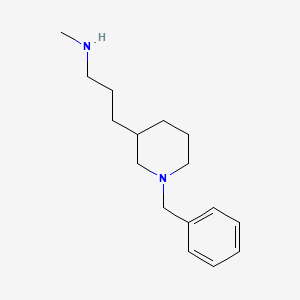
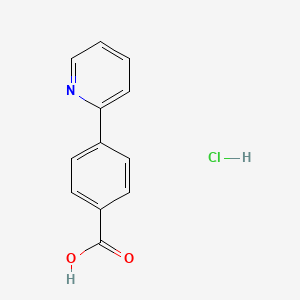
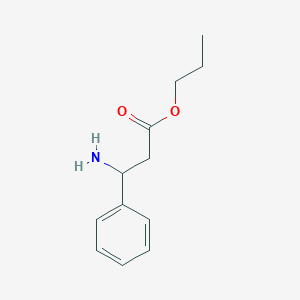

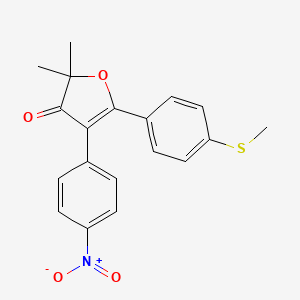
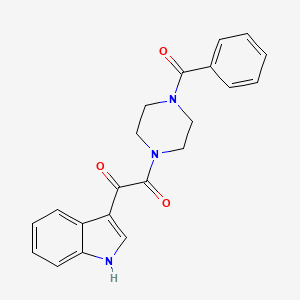
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
